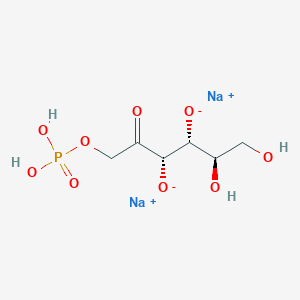

D-フルクトース6-リン酸二ナトリウム塩

概要

説明

D-Fructose, 6-(dihydrogen phosphate), disodium salt: is a chemical compound that plays a crucial role in the glycolytic pathway. It is an intermediate produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase. This compound is essential in various biochemical processes, particularly in energy metabolism.

科学的研究の応用

Chemistry: D-Fructose, 6-(dihydrogen phosphate), disodium salt is used to study enzyme kinetics and metabolic pathways. It serves as a substrate for various enzymes, including phosphofructokinase and fructose-6-phosphate aldolase.

Biology: In biological research, this compound is used to investigate cellular metabolism and energy production. It is also employed in studies related to glycolysis and gluconeogenesis.

Medicine: D-Fructose, 6-(dihydrogen phosphate), disodium salt is used in medical research to understand metabolic disorders and develop therapeutic interventions. It is particularly relevant in studies of diabetes and other metabolic diseases.

Industry: In the industrial sector, this compound is used in the production of various biochemical products. It is also employed in the development of diagnostic assays and research reagents.

作用機序

Target of Action

The primary target of D-Fructose, 6-(dihydrogen phosphate), disodium salt is the enzyme phosphoglucoisomerase . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the isomerization of glucose-6-phosphate .

Mode of Action

D-Fructose, 6-(dihydrogen phosphate), disodium salt interacts with its target, phosphoglucoisomerase, by serving as a substrate for the enzyme . This interaction results in the conversion of glucose-6-phosphate to fructose-6-phosphate .

Biochemical Pathways

D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and NADH. The conversion of glucose-6-phosphate to fructose-6-phosphate is an early step in this pathway .

Pharmacokinetics

As a polar molecule with multiple charged groups, it is likely to have good water solubility . This could potentially impact its bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.

Result of Action

The action of D-Fructose, 6-(dihydrogen phosphate), disodium salt results in the production of fructose-6-phosphate, a key intermediate in the glycolytic pathway . This contributes to the overall process of glucose metabolism, supporting energy production at the cellular level .

Action Environment

The action of D-Fructose, 6-(dihydrogen phosphate), disodium salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with the target enzyme . Additionally, temperature can influence the rate of enzymatic reactions . The compound’s stability may also be affected by storage conditions, with lower temperatures typically being more favorable .

生化学分析

Biochemical Properties

D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in several key biochemical reactions. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase. This compound interacts with various enzymes, including phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glycolysis and other metabolic pathways.

Cellular Effects

D-Fructose, 6-(dihydrogen phosphate), disodium salt influences various cellular processes. It plays a pivotal role in glycolysis, affecting cellular metabolism by regulating the conversion of glucose to pyruvate. This compound impacts cell signaling pathways and gene expression by modulating the activity of key enzymes involved in these processes . Its role in cellular metabolism is crucial for maintaining energy homeostasis within cells.

Molecular Mechanism

The molecular mechanism of D-Fructose, 6-(dihydrogen phosphate), disodium salt involves its interaction with specific enzymes and biomolecules. It binds to phosphofructokinase, a key regulatory enzyme in glycolysis, thereby influencing the rate of glucose metabolism . This compound also affects enzyme inhibition or activation, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose, 6-(dihydrogen phosphate), disodium salt can vary over time. This compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that it can influence cellular function, particularly in in vitro and in vivo models, by altering metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of D-Fructose, 6-(dihydrogen phosphate), disodium salt in animal models are dose-dependent. At lower doses, it supports normal metabolic functions, while higher doses may lead to adverse effects, including toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial without causing harm.

Metabolic Pathways

D-Fructose, 6-(dihydrogen phosphate), disodium salt is a key intermediate in the glycolytic pathway. It interacts with enzymes such as phosphoglucoisomerase and phosphofructokinase, playing a crucial role in the conversion of glucose to pyruvate . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells, D-Fructose, 6-(dihydrogen phosphate), disodium salt is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in cellular compartments where it is needed for metabolic processes.

Subcellular Localization

D-Fructose, 6-(dihydrogen phosphate), disodium salt is primarily localized in the cytoplasm, where it participates in glycolysis . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: D-Fructose, 6-(dihydrogen phosphate), disodium salt can be synthesized through the isomerization of glucose-6-phosphate using phosphoglucoisomerase. The reaction typically occurs in an aqueous solution under controlled pH and temperature conditions to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate, followed by the addition of disodium phosphate to form the disodium salt. The process is carried out in large bioreactors with precise control over reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: D-Fructose, 6-(dihydrogen phosphate), disodium salt can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.

Substitution: Substitution reactions involving the phosphate group can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives of fructose-6-phosphate.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

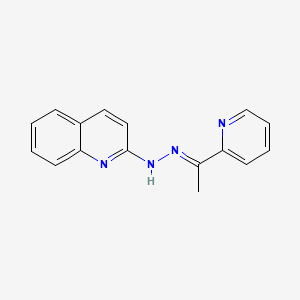

類似化合物との比較

- D-Glucose, 6-(dihydrogen phosphate), disodium salt

- D-Fructose, 1,6-(dihydrogen phosphate), trisodium salt

- D-Glucose, 1-(dihydrogen phosphate), disodium salt

Comparison: D-Fructose, 6-(dihydrogen phosphate), disodium salt is unique due to its specific role in the glycolytic pathway. Unlike D-Glucose, 6-(dihydrogen phosphate), disodium salt, which is an upstream intermediate, D-Fructose, 6-(dihydrogen phosphate), disodium salt is directly involved in the regulation of glycolysis. Compared to D-Fructose, 1,6-(dihydrogen phosphate), trisodium salt, it is a simpler molecule and serves as a precursor in the pathway. Its unique position and function make it a valuable compound for studying metabolic processes.

特性

IUPAC Name |

disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRAEINUXILZBD-ABICQQBESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-86-6, 71662-09-4 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B1660024.png)

![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)

![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)